6-chloro-N-(2,6-diethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
6-CHLORO-N-(2,6-DIETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N-(2,6-DIETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds, sulfonyl chlorides, and amines. The reaction conditions may involve:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acid or base catalysts
Solvents: Organic solvents like dichloromethane, toluene, or ethanol
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous flow processes. The key steps include:
Chlorination: Introduction of the chlorine atom into the aromatic ring.
Sulfonylation: Addition of the sulfonyl group.
Cyclization: Formation of the benzoxazine ring.
Amidation: Introduction of the carboxamide group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Polymer Science: Precursor for high-performance polymers.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Drug Development: Investigated for its pharmacological properties.
Medicine
Antimicrobial: Potential antimicrobial agent.
Anti-inflammatory: Studied for anti-inflammatory effects.
Industry
Material Science: Used in the development of advanced materials.
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-CHLORO-N-(2,6-DIETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Interaction with cellular receptors to modulate signaling pathways.
Pathways: Involvement in biochemical pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzoxazines: Compounds with similar benzoxazine rings.
Sulfonamides: Compounds with sulfonyl groups attached to aromatic rings.
Carboxamides: Compounds with carboxamide functional groups.
Uniqueness
6-CHLORO-N-(2,6-DIETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse applications in various scientific and industrial fields.
Properties
Molecular Formula |
C26H27ClN2O4S |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
6-chloro-N-(2,6-diethylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C26H27ClN2O4S/c1-4-18-7-6-8-19(5-2)25(18)28-26(30)24-16-29(22-15-20(27)11-14-23(22)33-24)34(31,32)21-12-9-17(3)10-13-21/h6-15,24H,4-5,16H2,1-3H3,(H,28,30) |
InChI Key |
OHUQKCLUJVOKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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